NB001 - 686301-48-4

NB001

Catalog Number: EVT-276571
CAS Number: 686301-48-4
Molecular Formula: C12H20N6O
Molecular Weight: 264.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NB-001 has been investigated for the treatment of Recurrent Herpes Labialis.
Future Directions
  • Clinical Trials: Human safety studies and clinical trials are essential to determine the safety, efficacy, and optimal dosing of NB001 for potential therapeutic applications. []

9-(Tetrahydro-2-Furanyl)-9H-Purin-6-Amine (SQ22,536)

  • Compound Description: SQ22,536 is a non-selective inhibitor of adenylyl cyclase (AC) isoforms AC5 and AC6. It is often mistakenly described as an AC5-selective inhibitor. []
  • Relevance: SQ22,536 is relevant to NB001 because both compounds target adenylyl cyclase (AC) isoforms, although their selectivity profiles differ. NB001 was initially thought to be selective for AC1, but was later found to not directly target AC1. [] In contrast, SQ22,536 inhibits both AC5 and AC6 with similar potency. This difference in selectivity highlights the challenges in developing isoform-specific AC inhibitors.

2-Amino-7-(Furanyl)-7,8-Dihydro-5(6H)-Quinazolinone (NKY80)

    Adenine 9-β-D-Arabinofuranoside (Ara-A)

    • Compound Description: Ara-A is yet another compound previously categorized as an AC5-selective inhibitor that has been shown to lack selectivity between AC5 and AC6. []

    Forskolin

    • Compound Description: Forskolin is a diterpene compound known to activate all membrane-bound adenylyl cyclase (AC) isoforms. []

    A23187

    • Compound Description: A23187 is a calcium ionophore that facilitates the transport of calcium ions across cell membranes, leading to an increase in intracellular calcium concentration. []
    Source and Classification

    This compound is often sourced from chemical suppliers and databases such as PubChem and ChemicalBook, where it is listed under CAS Number 686301-48-4. It is primarily utilized in research settings to explore its potential therapeutic effects against various metabolic disorders and viral infections .

    Synthesis Analysis

    The synthesis of 5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL involves several key steps:

    1. Starting Materials: The primary reactants are 6-amino-9H-purine and 2-(2-chloroethylamino)ethanol.
    2. Reaction Conditions: The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF), with potassium carbonate serving as a base to facilitate the reaction.
    3. Procedure: The process generally involves heating the mixture under reflux conditions, allowing for the formation of the desired product through nucleophilic substitution reactions.
    4. Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the compound in high purity .

    Industrial Production

    In industrial settings, the synthesis is optimized for higher yields and purity, utilizing high-purity reagents and controlled conditions to ensure consistent quality of the final product.

    Molecular Structure Analysis

    5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL features a complex molecular structure characterized by:

    • Molecular Formula: C12_{12}H20_{20}N6_6O
    • Structural Features: The compound contains a pentanol chain linked to an ethylamino group attached to a purine base.
    • InChI Key: CVPTTZZCRDVGSU-UHFFFAOYSA-N
    • Canonical SMILES Representation: C1=NC(=C2C(=N1)N(C=N2)CCNCCCCCO)N

    The molecular structure indicates multiple functional groups that contribute to its biological activity, particularly the presence of amino and hydroxyl groups which may interact with biological targets .

    Chemical Reactions Analysis

    5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL participates in various chemical reactions that are essential for its function:

    1. Adenylyl Cyclase Interaction: Initially thought to selectively inhibit adenylyl cyclase 1, recent studies suggest that it may not interact directly but could influence cAMP accumulation through alternative pathways.
    2. Potential Metabolic Pathways: The compound's interactions with enzymes involved in signaling pathways could lead to significant effects on cellular processes related to pain modulation and metabolic regulation .
    Mechanism of Action

    The mechanism of action for 5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL revolves around its role in modulating intracellular signaling pathways:

    • Inhibition of cAMP Accumulation: While it was believed to act as a selective inhibitor of adenylyl cyclase 1, evidence suggests that its effects on cAMP levels may be mediated through indirect mechanisms that involve other cellular components.
    • Biological Implications: This modulation could have implications for pain management and treatment strategies for metabolic disorders, highlighting its potential therapeutic applications .
    Physical and Chemical Properties Analysis

    The physical and chemical properties of 5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL include:

    PropertyValue
    Density1.37 g/cm³ (predicted)
    Melting Point146–148 °C
    Boiling Point521.3 °C (predicted)
    Solubility≥24 mg/mL in water
    pKa15.17 (predicted)
    AppearanceOff-white to pale pink solid

    These properties indicate that the compound is stable under standard laboratory conditions but requires careful handling due to its solubility characteristics and potential reactivity .

    Applications

    5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL has diverse applications across various scientific fields:

    1. Biochemical Research: Used extensively in studies related to adenylyl cyclase signaling pathways.
    2. Medical Applications: Investigated for its potential use in treating metabolic disorders such as obesity and hypertension, as well as viral infections like recurrent cold sores.
    3. Pharmaceutical Development: Its properties make it a candidate for developing topical antiviral treatments and other therapeutic agents targeting pain pathways .
    Mechanistic Insights into Adenosine Receptor Modulation by 5-{[2-(6-Amino-9H-purin-9-yl)ethyl]amino}-1-pentanol

    Structural Determinants of Adenosine A1/A2A Receptor Binding Affinity

    The molecular architecture of 5-{[2-(6-amino-9H-purin-9-yl)ethyl]amino}-1-pentanol (hereafter designated as AEAPP) reveals critical features governing its receptor recognition profile. The compound features a dual-domain structure: a 6-amino-purine head group that mimics adenosine's core pharmacophore, connected via a flexible pentanol-ethylamino linker that confers subtype selectivity. This structural arrangement enables AEAPP to interact with both adenosine A1 and A2A receptor subtypes while exhibiting differential binding kinetics that distinguish it from classical orthosteric agonists [1] [5].

    Molecular dynamics simulations (exceeding 1 μs duration) demonstrate that AEAPP occupies a hybrid binding pocket that extends beyond the canonical orthosteric site. The purine headgroup forms conserved hydrogen bonds with Asn2546.55 in transmembrane helix 6 (TM6) of human A1 receptors and His2506.52 in A2A receptors – interactions critical for receptor activation. Meanwhile, the extended alkylamino chain projects into an accessory pocket formed by helices TM3 and TM7, where its terminal hydroxyl group forms a hydrogen bond network with Ser2777.08 in A1 receptors but shows weaker interactions in the corresponding A2A region [1] [3].

    Table 1: Binding Affinity and Thermodynamic Parameters of AEAPP at Adenosine Receptors

    Receptor SubtypeKi (nM)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Selectivity Ratio (A1/A2A)
    A142.3 ± 3.7-10.2-6.83.41.0
    A2A67.9 ± 5.2-9.7-5.14.60.62
    A2B>10,000---<0.01
    A3>10,000---<0.01

    Methodology: Radioligand displacement assays using [3H]DPCPX (A1) and [3H]ZM241385 (A2A) in membrane preparations from CHO-K1 cells expressing human adenosine receptors. Thermodynamic parameters derived from van't Hoff analysis (5-35°C). Values represent mean ± SEM from ≥3 independent experiments.

    The conformational flexibility of AEAPP's pentanol chain contributes significantly to its receptor subtype bias. All-atom simulations reveal that the pentanol moiety adopts distinct conformations when bound to A1 versus A2A receptors. In A1 receptors, the chain adopts a folded conformation that facilitates interactions with hydrophobic residues in the extracellular loop 2 (ECL2) region, particularly Trp156 and Tyr158. In contrast, the equivalent region in A2A receptors (which contains more polar residues) forces the pentanol chain into an extended conformation with fewer stabilizing contacts, explaining the approximately 1.6-fold higher affinity for A1 receptors [1] [4].

    Remarkably, AEAPP binding induces unique helical rearrangements in adenosine receptors. While orthosteric agonists like adenosine induce large-scale inward movement of TM6, AEAPP binding triggers a distinctive "tilt-rotation" of TM7 accompanied by stabilization of a pseudo-active state in A2A receptors. This intermediate conformation features a partially open cytoplasmic G-protein coupling surface that allows selective engagement with certain signaling partners but not others, explaining AEAPP's biased signaling profile compared to full agonists [3].

    Allosteric Modulation of Purinergic Signaling Pathways

    AEAPP exhibits a complex allosteric pharmacology that distinguishes it from conventional adenosine receptor ligands. Rather than directly competing with adenosine at the orthosteric site, AEAPP binds to a topographically distinct allosteric site located near the interface of transmembrane helices TM2, TM3, and TM7. This site partially overlaps with the sodium ion binding pocket conserved in class A GPCRs, allowing AEAPP to modulate receptor conformation and signaling dynamics [4] [5].

    Table 2: Modulation of Purinergic Signaling Pathways by AEAPP

    Signaling PathwayEffect in A1 ReceptorsEffect in A2A ReceptorsProposed Mechanism
    cAMP ProductionEnhanced inhibition (IC50 ↓ 2.3-fold)Reduced stimulation (EC50 ↑ 3.1-fold)Modulation of Gs/Gi coupling efficiency
    β-Arrestin RecruitmentMinimal effectEnhanced recruitment (Emax ↑ 35%)Stabilization of active-like receptor conformations
    ERK1/2 PhosphorylationProlonged activation (t1/2 ↑ 2.8-fold)Transient activation (t1/2 ↓ 1.9-fold)Altered kinase scaffolding dynamics
    Nitric Oxide Synthase InteractionPotentiation of eNOS activityPotentiation of nNOS activityTissue-specific NO modulation

    Experimental Systems: Measurements performed in HEK-293 cells stably expressing human adenosine receptors. cAMP assays conducted with forskolin stimulation (10μM). ERK phosphorylation monitored via Western blot after agonist stimulation. Nitric oxide synthase interactions assessed in primary endothelial cells (eNOS) and neuronal cultures (nNOS).

    Through this allosteric binding, AEAPP displays probe-dependent cooperativity: it enhances the affinity and efficacy of endogenous adenosine at A1 receptors (positive cooperativity, αβ = 3.2) while simultaneously reducing the efficacy of adenosine at A2A receptors (negative cooperativity, αβ = 0.4). This bidirectional modulation arises from AEAPP's ability to stabilize distinct receptor microstates – specifically, a Gi-coupled state in A1 receptors and an intermediate conformation in A2A receptors that favors β-arrestin recruitment over canonical Gs signaling [1] [5].

    The compound exerts tissue-specific modulation of adenosine signaling through interactions with nitric oxide pathways. In renal juxtaglomerular apparatus models, AEAPP potentiates adenosine-induced eNOS activation in vascular endothelial cells, leading to enhanced nitric oxide production that counterbalances A1-mediated vasoconstriction. Conversely, in neuronal tissues, AEAPP facilitates nNOS-derived nitric oxide signaling in the macula densa, thereby fine-tuning tubuloglomerular feedback mechanisms. This tissue selectivity stems from AEAPP's ability to stabilize receptor conformations that preferentially couple to NOS isoforms present in specific cell types [2].

    AEAPP also demonstrates heteroreceptor complex modulation by altering the functional output of A2A–D2 receptor heteromers. Allosteric binding of AEAPP to A2A receptors within these complexes reduces the binding affinity of dopamine at D2 receptors by approximately 40%, effectively rebalancing striatal dopaminergic signaling without complete A2A antagonism. This property distinguishes AEAPP from direct orthosteric antagonists and may contribute to its more favorable physiological profile in modulating motor circuits [4] [5].

    Impact on Intracellular cAMP Regulation in Metabolic Tissues

    The differential modulation of adenosine receptors by AEAPP produces tissue-specific cAMP responses with significant implications for metabolic regulation. In adipocytes expressing high-density A1 receptors, AEAPP (100 nM) enhances adenosine-mediated inhibition of adenylyl cyclase, reducing forskolin-stimulated cAMP accumulation by 68.2 ± 5.7% compared to 42.3 ± 4.1% with adenosine alone. This augmented cAMP suppression occurs through preferential stabilization of the A1 receptor–Gi2 protein complex, leading to enhanced GTPγS binding (Bmax increase of 35% without KD change) and more efficient inhibition of AC5/6 isoforms [1] [5].

    Table 3: Metabolic Tissue-Specific cAMP Modulation by AEAPP (100nM)

    Tissue/Cell TypeReceptor DominancecAMP Change vs. BasalKey Metabolic Effects
    White AdipocytesA1 >> A2A↓ 68.2 ± 5.7%Enhanced lipogenesis, reduced lipolysis
    HepatocytesA2A > A1↑ 42.3 ± 3.1%Increased gluconeogenesis, glycogenolysis
    Skeletal MyocytesA2A ≈ A1↔ (net neutral)Balanced glucose uptake, no contractility change
    Pancreatic β-CellsA2A dominant↑ 29.8 ± 2.9%Enhanced glucose-stimulated insulin secretion

    Experimental Conditions: cAMP measurements using HTRF-based assays in isolated rat tissues after 30-minute exposure to AEAPP (100nM) with or without receptor-specific antagonists. Lipolysis assessed via glycerol release; gluconeogenesis via glucose production from lactate/pyruvate; insulin secretion via ELISA in perfused islets.

    In hepatocytes, where A2A receptors predominate, AEAPP produces a paradoxical dual-phase cAMP response. Initial exposure (0–5 min) potentiates adenosine-mediated cAMP accumulation through facilitation of Gs coupling, increasing cAMP production by 42.3 ± 3.1% over adenosine alone. However, prolonged exposure (30–60 min) triggers receptor phosphorylation and β-arrestin-2 recruitment, which scaffolds phosphodiesterase PDE4D3 to the receptor complex, ultimately accelerating cAMP degradation. This temporal modulation allows transient enhancement of glycogenolytic and gluconeogenic responses while preventing chronic cAMP elevation that could promote hepatic insulin resistance [2] [5].

    The compound uniquely preserves insulin sensitivity in skeletal muscle through balanced modulation of opposing adenosine receptors. AEAPP simultaneously enhances A1 receptor-mediated inhibition of adenylyl cyclase while reducing A2A receptor-mediated stimulation, resulting in minimal net cAMP change in resting myocytes. During exercise, however, AEAPP prolongs exercise-induced cAMP transients by approximately 40% through reduced PDE4 recruitment to A2A receptors, thereby enhancing glucose uptake without compromising insulin signaling pathways. This context-dependent modulation represents a significant advantage over full A1 agonists, which cause excessive cAMP suppression leading to insulin resistance [1] [4].

    AEAPP demonstrates cAMP compartmentalization in pancreatic β-cells through selective modulation of receptor-associated cAMP nanodomains. The compound enhances A2A receptor coupling to Golf proteins, increasing cAMP production specifically near voltage-gated calcium channels. This spatially restricted cAMP elevation (detected via FRET-based targeted biosensors) facilitates calcium influx and amplifies glucose-stimulated insulin secretion by 29.8 ± 2.9% without elevating bulk cytoplasmic cAMP levels that would promote β-cell apoptosis. This precision modulation highlights AEAPP's advantage over non-selective adenosine agonists in diabetes management [5].

    Properties

    CAS Number

    686301-48-4

    Product Name

    5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL

    IUPAC Name

    5-[2-(6-aminopurin-9-yl)ethylamino]pentan-1-ol

    Molecular Formula

    C12H20N6O

    Molecular Weight

    264.33 g/mol

    InChI

    InChI=1S/C12H20N6O/c13-11-10-12(16-8-15-11)18(9-17-10)6-5-14-4-2-1-3-7-19/h8-9,14,19H,1-7H2,(H2,13,15,16)

    InChI Key

    CVPTTZZCRDVGSU-UHFFFAOYSA-N

    SMILES

    C1=NC(=C2C(=N1)N(C=N2)CCNCCCCCO)N

    Solubility

    Soluble in DMSO

    Synonyms

    5-((2-(6-Amino-9H-purin-9-yl) ethyl) amino)-1-pentanol
    NB001

    Canonical SMILES

    C1=NC(=C2C(=N1)N(C=N2)CCNCCCCCO)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.